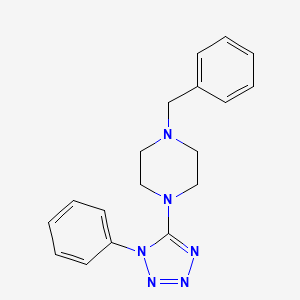

1-benzyl-4-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)piperazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-benzyl-4-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)piperazine is a useful research compound. Its molecular formula is C18H20N6 and its molecular weight is 320.4. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

DNA Binding and Fluorescent Staining

DNA Minor Groove Binding : The synthetic dye Hoechst 33258 and its analogues, including compounds structurally related to "1-benzyl-4-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)piperazine," are known for their strong binding to the minor groove of double-stranded B-DNA, specifically targeting AT-rich sequences. These compounds are utilized extensively in fluorescent DNA staining for cell biology, enabling the analysis of chromosomes and nuclear DNA content through flow cytometry and microscopy techniques U. Issar, R. Kakkar (2013).

Antimicrobial and Antituberculosis Activity

Antimycobacterial Potential : Piperazine derivatives, including "this compound," have been investigated for their antimycobacterial properties, particularly against Mycobacterium tuberculosis. These compounds have shown potential activity against both drug-sensitive and drug-resistant strains of tuberculosis. The structural framework of piperazine is considered a vital building block in the development of novel anti-TB molecules, with research focusing on the structure-activity relationship to enhance efficacy and safety P. Girase et al. (2020).

Therapeutic Applications

Diverse Therapeutic Uses : Piperazine and its derivatives, including the mentioned compound, are recognized for their significant therapeutic applications across various pharmacological areas. These applications range from antipsychotic, antihistamine, antianginal, and antidepressant activities to anticancer, antiviral, and anti-inflammatory effects. Modifying the substitution pattern on the piperazine nucleus can significantly influence the medicinal potential of the resulting molecules, highlighting the importance of this scaffold in drug design A. Rathi et al. (2016).

Mécanisme D'action

Target of Action

Similar compounds have been found to interact with various enzymes and receptors, such asE. coli topoisomerase II DNA gyrase B .

Mode of Action

It’s known that the triazole ring can act as a hydrogen bond acceptor and donor, simultaneously , thereby offering various types of binding to the target enzyme.

Biochemical Pathways

Similar compounds have shown to exhibit a broad range of pharmacological activities including anticancer, antitubercular, antimalarial, and antimicrobial activity .

Pharmacokinetics

The compound’s molecular weight, as reported, is 235284 Da , which is within the optimal range for drug-like properties, suggesting potential for good bioavailability.

Result of Action

Similar compounds have shown good-to-excellent antimicrobial activity against various bacteria and fungi .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, 1-benzyl-4-phenyl-1H-1,2,3-triazole has been evaluated as a potential green organic corrosion inhibitor to reduce the effects of corrosion on the reinforcing steel in concrete . The optimal concentration in synthetic pore solution with 2 M NaCl was found to be 3 mM with an efficiency of 85.2% .

Propriétés

IUPAC Name |

1-benzyl-4-(1-phenyltetrazol-5-yl)piperazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N6/c1-3-7-16(8-4-1)15-22-11-13-23(14-12-22)18-19-20-21-24(18)17-9-5-2-6-10-17/h1-10H,11-15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFXFGUXYCCWUIV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)C3=NN=NN3C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-benzyl-N-(3-chloro-4-fluorophenyl)-2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxamide](/img/structure/B2875652.png)

![N-[2-({2-methyl-6-[(pyridin-2-yl)amino]pyrimidin-4-yl}amino)ethyl]-2-(1H-pyrazol-1-yl)acetamide](/img/structure/B2875655.png)

![N-(4-ethylphenyl)-3-[methyl(3-methylphenyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2875662.png)

![2-(4-fluorophenoxy)-N-[2-(2-phenylmorpholin-4-yl)ethyl]acetamide](/img/structure/B2875667.png)